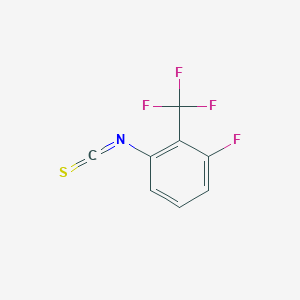
1-(4-Tert-butylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is an organic compound featuring a pyrrolidinone ring substituted with a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-tert-butylphenylamine with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidinone ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, organolithium reagents, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The tert-butylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrrolidinone ring, leading to different chemical properties and applications.
Pyrrolidine: The parent compound of the pyrrolidinone ring, used widely in organic synthesis and drug discovery.
N-Phenylpyrrolidinone: Similar structure but with a phenyl group instead of a tert-butylphenyl group, resulting in different reactivity and applications.
Uniqueness: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is unique due to the combination of the tert-butylphenyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)11-6-8-12(9-7-11)15-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
GOPXCXPGMSCHBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)



![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)


![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)

![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)


